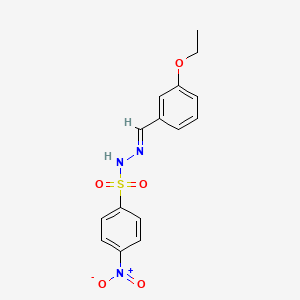
N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide, also known as Sulfachloropyridazine, is a chemical compound that belongs to the class of sulfonamide antibiotics. It has been widely used in scientific research due to its potent antibacterial properties. In
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide involves the inhibition of dihydropteroate synthase, an enzyme that is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide prevents the growth and replication of bacteria, leading to their eventual death.
Biochemical and Physiological Effects
N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide has been shown to have potent antibacterial effects against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide is its potent antibacterial properties, which make it a valuable tool for studying the mechanism of action of sulfonamide antibiotics. However, one of the limitations of using N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide. One potential direction is to investigate its potential as a treatment for bacterial infections in humans. Another potential direction is to explore its use as a tool for studying the mechanism of action of sulfonamide antibiotics in greater detail. Additionally, further research could be conducted to investigate the structure-activity relationship of sulfonamide derivatives and to develop more potent and selective antibacterial agents.
Applications De Recherche Scientifique
N'-(4-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide has been widely used in scientific research due to its potent antibacterial properties. It has been used to study the mechanism of action of sulfonamide antibiotics and to investigate the structure-activity relationship of sulfonamide derivatives.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S/c14-11-3-1-10(2-4-11)9-15-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h1-9,16H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPGPSPTUMMNG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4281878.png)
![4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B4281888.png)


![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4281914.png)
![N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B4281916.png)

![5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4281929.png)

![6-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4281954.png)

![2-(3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4281963.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-(2,4-dichlorophenyl)-4-quinolinecarbohydrazide](/img/structure/B4281967.png)
![2,2-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4281971.png)